molecular formula C16H17N5O5 B11596833 Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11596833
M. Wt: 359.34 g/mol
InChI Key: RKGRDZVWXTWPKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound with a complex structure. Let’s break it down:

    Methyl group (CH₃): Attached to the pyrimidine ring, this substituent enhances the compound’s lipophilicity and influences its pharmacokinetics.

    Acetyl group (COCH₃): Positioned at the 6th position, it contributes to the compound’s reactivity and stability.

    3,4-dimethoxyphenyl group: This aromatic moiety provides additional chemical diversity and may impact biological activity.

    Tetrazolo[1,5-a]pyrimidine ring: The central scaffold, formed by fusion of a tetrazole ring and a pyrimidine ring, is crucial for its biological properties.

Preparation Methods

The synthesis of Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate involves several steps. One efficient method is as follows:

    Chalcone Synthesis:

Chemical Reactions Analysis

Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate may undergo various reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction of the carbonyl group (acetyl) may occur.

    Substitution: The phenyl and methoxy groups are potential sites for substitution.

    Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts may be involved.

    Major Products: These reactions yield derivatives with altered functional groups and properties.

Scientific Research Applications

Comparison with Similar Compounds

    Unique Features: Highlight its distinct structural elements.

    Similar Compounds: Explore related pyrazolines, pyrimidines, and tetrazoles.

Properties

Molecular Formula

C16H17N5O5

Molecular Weight

359.34 g/mol

IUPAC Name

methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C16H17N5O5/c1-8(22)12-13(15(23)26-4)17-16-18-19-20-21(16)14(12)9-5-6-10(24-2)11(7-9)25-3/h5-7,14H,1-4H3,(H,17,18,20)

InChI Key

RKGRDZVWXTWPKC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=NN=NN2C1C3=CC(=C(C=C3)OC)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.